molecular formula C13H24BrNO4 B170175 (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester CAS No. 123004-74-0

(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester

Cat. No.: B170175
CAS No.: 123004-74-0
M. Wt: 338.24 g/mol
InChI Key: KAHXNHVFTFWYDP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Bromination: The protected amino acid is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. This introduces the bromine atom at the desired position.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA). The tert-butyl ester group can be hydrolyzed under basic conditions using sodium hydroxide.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Triethylamine: Used as a base in protection reactions.

    Dicyclohexylcarbodiimide (DCC): Used as a dehydrating agent in esterification reactions.

    Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.

    Sodium hydroxide (NaOH): Used for hydrolysis of the tert-butyl ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Hydrolyzed Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.

Scientific Research Applications

®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: It is employed in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid: Lacks the tert-butyl ester group.

    ®-4-Bromo-2-amino butanoic acid tert-butyl ester: Lacks the Boc protecting group.

    ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester group.

Uniqueness

®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester is unique due to the presence of both the Boc protecting group and the tert-butyl ester group. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHXNHVFTFWYDP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.